molecular formula C23H35ClNO4P B3962281 N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B3962281
M. Wt: 456.0 g/mol
InChI Key: IMJBEZJAQAXZRY-UHFFFAOYSA-N
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Description

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a complex organic compound with the molecular formula C23H34NO4P. It is known for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a bis(2-methylpropoxy)phosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction using 4-methoxyphenyl bromide.

    Addition of the Bis(2-methylpropoxy)phosphoryl Group: This step involves the reaction of the intermediate compound with bis(2-methylpropoxy)phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include benzyl chloride, 4-methoxyphenyl bromide, and bis(2-methylpropoxy)phosphoryl chloride .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, altering their activity and affecting biochemical pathways. The bis(2-methylpropoxy)phosphoryl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of the bis(2-methylpropoxy)phosphoryl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO4P.ClH/c1-18(2)16-27-29(25,28-17-19(3)4)23(21-11-13-22(26-5)14-12-21)24-15-20-9-7-6-8-10-20;/h6-14,18-19,23-24H,15-17H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJBEZJAQAXZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2)OCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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